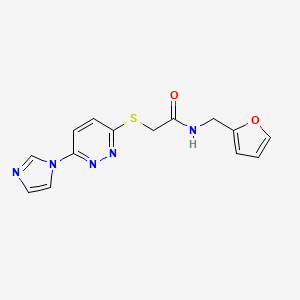

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c20-13(16-8-11-2-1-7-21-11)9-22-14-4-3-12(17-18-14)19-6-5-15-10-19/h1-7,10H,8-9H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJXGBKAYRTWKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CSC2=NN=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic compound that combines imidazole and pyridazine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C₁₄H₁₂N₆OS

- Molecular Weight : 312.35 g/mol

The structural features of this compound include:

- An imidazole ring

- A pyridazine moiety

- A furan group

These structural components contribute to its interaction with various biological targets.

Research indicates that compounds containing imidazole and pyridazine rings often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may possess antibacterial properties .

- Anticancer Activity : The unique arrangement of functional groups allows for potential modulation of cellular pathways involved in cancer progression. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific enzymes or receptors involved in cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings, this compound could be explored for:

- Antibacterial Treatments : Targeting resistant bacterial strains.

- Cancer Therapeutics : Modulating pathways involved in tumor growth.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathways |

| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation through cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Disruption of microtubule dynamics leading to mitotic arrest |

In vitro studies have demonstrated that the compound can effectively inhibit cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The mechanism involves the induction of oxidative stress and apoptosis in cancer cells, making it a potential candidate for further development in cancer therapy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest moderate antibacterial activity, indicating potential applications in treating infections caused by resistant bacterial strains .

Enzyme Inhibition

The compound may inhibit specific enzymes involved in cancer metabolism and other disease processes. The imidazole and pyridazine moieties are known to interact with various biological targets, which could modulate pathways related to disease progression .

Case Studies

Case Study 1: HCT116 Cells

A study demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), resulting in apoptosis through mitochondrial pathways. This highlights the compound's potential as an effective anticancer agent.

Case Study 2: Combination Therapy Research

Preliminary research suggests that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy and reduce resistance in cancer cells. This combination approach could lead to improved treatment outcomes for patients with resistant tumors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives from the provided evidence, focusing on core heterocycles, substituents, and biological relevance.

Table 1: Structural and Functional Comparison

Structural Differences and Implications

- Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme pockets compared to benzothiazole’s aromaticity . MMV1/MMV3 (imidazothiadiazole/imidazopyridine) share imidazole-like motifs but lack the pyridazine-thioether linkage .

- Substituent Effects: The N-furfuryl group in the target compound provides a planar, hydrophobic furan ring, contrasting with the phenoxyphenyl (e.g., 24) or bromophenyl (e.g., 27) groups in analogs. Thioether vs. Triazole Linkers: The thioether in the target compound may offer greater conformational flexibility than rigid triazole linkers (e.g., 9a–e), affecting binding kinetics .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide?

Answer:

The synthesis typically involves multi-step organic reactions. A critical step is the introduction of the thioether linkage via nucleophilic substitution or copper-catalyzed coupling. For example, copper acetate (Cu(OAc)₂) in a tert-butanol/water solvent system (3:1 ratio) facilitates 1,3-dipolar cycloaddition reactions between azides and alkynes, as demonstrated in analogous acetamide derivatives . Post-synthesis, purification via recrystallization (ethanol) and monitoring via TLC (hexane:ethyl acetate, 8:2) are standard . Key intermediates like pyridazine-thiol precursors require careful optimization of reaction time (6–8 hours at room temperature) to avoid side products .

Advanced: How can reaction conditions be optimized to improve yield and purity of the thioether-containing intermediate?

Answer:

Optimization involves:

- Catalyst screening : Copper acetate (10 mol%) is preferred for azide-alkyne cycloaddition, but alternatives like CuI or CuSO₄·5H₂O with sodium ascorbate may reduce metal contamination .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thioether formation, while mixed solvents (t-BuOH:H₂O) improve regioselectivity in cycloaddition .

- Temperature control : Lower temperatures (0–5°C) minimize thiol oxidation, whereas room temperature suffices for cycloaddition .

- Workup protocols : Sequential extraction with ethyl acetate (2×15 mL) and brine washing (2×15 mL) ensures removal of unreacted thiols and copper residues .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1670–1680 cm⁻¹, NH stretch at ~3260–3300 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., furan methylene protons at δ ~5.4 ppm, imidazole protons at δ ~8.3–8.4 ppm) and carbon signals (e.g., acetamide carbonyl at δ ~165 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₅N₅O₂S: 362.0972) .

Advanced: How can discrepancies in NMR data between synthetic batches be resolved?

Answer:

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ shifts; DMSO may cause downfield shifts for NH protons (~10–11 ppm) .

- Dynamic effects : Rotameric equilibria in the acetamide group can split signals; variable-temperature NMR (VT-NMR) at 25–60°C clarifies this .

- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., oxidized thioethers or unreacted intermediates) that may obscure NMR signals .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Enzyme inhibition assays : Target enzymes like kinases or oxidoreductases, using fluorescence-based or colorimetric methods (e.g., IC₅₀ determination via NADH depletion) .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤100 µM to assess therapeutic potential .

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors, given the compound’s heterocyclic motifs .

Advanced: What computational strategies support mechanistic studies of this compound’s bioactivity?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., imidazole binding to heme iron in cytochrome P450) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) to validate docking poses .

- QSAR modeling : Correlate substituent effects (e.g., nitro vs. methoxy groups) with bioactivity data to guide SAR studies .

Basic: How is the compound’s stability evaluated under varying storage conditions?

Answer:

- Accelerated degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks .

- Analytical monitoring : Track degradation via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to identify hydrolysis products (e.g., free thiol or furan cleavage) .

- pH stability : Test solubility and degradation in buffers (pH 1–9) to simulate gastrointestinal conditions .

Advanced: What strategies mitigate synthetic challenges in scaling up production?

Answer:

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation) .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer extraction .

- DoE (Design of Experiments) : Use factorial designs to optimize variables (catalyst loading, solvent ratio) with minimal experimental runs .

Basic: How are regioselectivity issues addressed during imidazole functionalization?

Answer:

- Directed metalation : Use directing groups (e.g., pyridazine N-oxide) to control C-H activation sites .

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection of NH in imidazole) during coupling reactions .

Advanced: What analytical techniques confirm the compound’s purity for pharmacological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.